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Compound of Interest

Compound Name:
N-(3-(Methylthio)phenyl)piperidin-

4-amine

Cat. No.: B11764080 Get Quote

Comparative Analysis: 3-Methylfentanyl vs. 3-
Methylthiofentanyl
Executive Summary & Nomenclature Clarification
In the landscape of synthetic opioids, the "3-methyl" substitution on the piperidine ring of the

fentanyl scaffold is a critical determinant of "super-potency." However, confusion often arises

regarding the term "3-methylthiofentanyl."

Crucial Distinction:

3-Methylfentanyl (3-MF): Contains a methyl group (

) at the 3-position of the piperidine ring and a standard phenyl ring in the phenethyl tail.

3-Methylthiofentanyl (3-MTF): Contains a methyl group (

) at the 3-position of the piperidine ring AND a thiophene ring replacing the phenyl ring in the
tail.

Note: The "thio" in the name refers to the thiophene heterocycle (sulfur-containing ring),

not a methylthio (
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) substituent on the piperidine. A literal

substituent at position 3 would likely decrease potency due to steric bulk exceeding the
receptor pocket's tolerance.

This guide compares the standard 3-Methylfentanyl against its thiophene bioisostere, 3-

Methylthiofentanyl.

Structural & Physicochemical Comparison
The primary difference lies in the bioisosteric replacement of the benzene ring with a thiophene

ring.

Feature 3-Methylfentanyl (3-MF)
3-Methylthiofentanyl (3-
MTF)

CAS Number 42045-86-3 86052-04-2

Molecular Formula

Molecular Weight 350.50 g/mol 356.53 g/mol

Tail Moiety Phenethyl (Benzene) 2-(2-Thienyl)ethyl (Thiophene)

3-Position Substituent
Methyl (

)

Methyl (

)

LogP (Lipophilicity) ~4.05 (High CNS penetration)
~3.8 - 4.0 (Comparable/Slightly

Lower)

Electronic Character -electron rich (Benzene)
-excessive (Thiophene, Sulfur

lone pairs)

Graphviz Diagram: Structural Divergence & SAR Logic
The following diagram illustrates the structural relationship and the impact of modifications on

the fentanyl scaffold.
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SAR Mechanism

Fentanyl Scaffold
(Base Potency: 100x Morphine)

Modification A:
3-Methyl Substitution

(Piperidine Ring)

 Add Methyl Group

Modification B:
Bioisosteric Replacement

(Phenyl -> Thienyl)

 Swap Tail Ring

3-Methylfentanyl (3-MF)
Potency: 400-6000x Morphine

(Stereochem Dependent) Retain Phenyl Tail

3-Methylthiofentanyl (3-MTF)
Potency: High/Ultra-Potent

(Thiophene Analog)

 Retain Thiophene Tail Combine Mods

3-Methyl Group:
Optimizes hydrophobic fit

in Mu-Opioid Receptor

Thiophene Ring:
Bioisostere of Phenyl.

Maintains/Enhances Lipophilicity

Click to download full resolution via product page

Caption: SAR pathway showing how the 3-methyl substitution drives potency, while the

thiophene replacement creates the "thio" analog class.[1][2][3][4][5][6][7][8][9][10][11]

Potency and Pharmacological Profile[1][4][8][9][10]
[12][13][14]
Both compounds are full agonists at the

-opioid receptor (MOR). The potency is heavily dependent on the stereochemistry at the
piperidine ring (cis vs. trans).

comparative Potency Data (Relative to Morphine)
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Compound Isomer
Relative
Potency
(Morphine = 1)

Relative
Potency
(Fentanyl = 1)

Mechanism
Note

Fentanyl n/a 50 - 100x 1x
Reference

Standard

Thiofentanyl n/a ~100 - 110x ~1.1x

Thiophene is

slightly more

potent than

Benzene

3-Methylfentanyl (±)-cis ~1,000 - 6,000x ~10 - 60x Optimal steric fit

3-Methylfentanyl (±)-trans ~400 - 500x ~4 - 5x Less optimal fit

3-

Methylthiofentan

yl

(±)-cis
Est. 1,000 -

6,000x
Est. 10 - 60x

Combines 3-Me

potency with

Thiophene

affinity

Key Insight: The 3-methyl group is the primary driver of the massive potency increase ("super-

potency"). The replacement of the phenyl ring with a thiophene ring (converting 3-MF to 3-

MTF) generally preserves or slightly enhances affinity due to the electron-rich nature of sulfur

interacting with aromatic residues in the receptor binding pocket.

Mechanism of Action
Both analogs bind the transmembrane domain of the MOR.

Protonated Nitrogen: The piperidine nitrogen binds Asp147 (critical salt bridge).

3-Methyl Steric Lock: The methyl group at C3 restricts conformational freedom, locking the

piperidine ring into a bioactive conformation that maximizes hydrophobic contacts (likely with

Val236 or Tyr148).

Aromatic Stacking: The tail ring (Phenyl or Thienyl) engages in

stacking within the hydrophobic pocket.
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Analytical Differentiation Protocol (Self-Validating)
Distinguishing these analogs is critical for forensic and clinical toxicology, as antibody screens

often cross-react without specificity. Mass spectrometry (LC-MS/MS) is the gold standard.

Protocol: LC-MS/MS Discrimination Workflow
Objective: Conclusively identify 3-MF vs. 3-MTF using unique mass fragments.

Step 1: Precursor Ion Selection (Q1)

3-Methylfentanyl: Select

3-Methylthiofentanyl: Select

Validation: The mass shift of +6 Da corresponds to the difference between a Thiophene

ring (

, ~83 Da) and a Phenyl ring (

, ~77 Da).

Step 2: Collision Induced Dissociation (CID) & Fragment Analysis (Q3) Monitor the specific

product ions generated by the cleavage of the C-N bond between the piperidine and the

phenethyl/thienylethyl tail.
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Compound Precursor (m/z)
Major Product Ion
(m/z)

Structure of
Fragment

3-Methylfentanyl 351.2 202.2

Methyl-substituted

piperidine + Phenyl

tail

3-Methylthiofentanyl 357.2 208.1

Methyl-substituted

piperidine + Thienyl

tail

Common Fragment Both 105.0

Phenethyl group

(variable) or

Propionyl-aniline

Step 3: Chromatographic Separation

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile.

Retention Time: 3-MTF often elutes slightly earlier or later than 3-MF depending on the

specific column chemistry interaction with the sulfur atom, but mass resolution is the primary

discriminator.

Safety & Handling (Risk Assessment)
Hazard: Both compounds are classified as Ultra-High Potency Opioids.

Lethal Dose: Estimated in the microgram range (< 20

for non-tolerant humans).

Permeability: High lipophilicity allows rapid transdermal absorption.

Naloxone Resistance: Due to high receptor affinity and lipophilicity (creating a "depot" effect

in fat tissue), higher/repeated doses of naloxone are often required for reversal compared to

morphine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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